molecular formula C13H10ClN3S B2412192 N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine CAS No. 452087-18-2

N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2412192
CAS No.: 452087-18-2
M. Wt: 275.75
InChI Key: VKSXFFNTKFWBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine is a synthetic small molecule based on the thieno[2,3-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry for the development of novel anticancer agents . As a 4-aminothieno[2,3-d]pyrimidine derivative, this compound is a bioisostere of biologically essential nitrogenous bases and quinazoline-based inhibitors, designed to mimic the structural and functional properties of known therapeutic molecules . Its core structure is extensively investigated for potent anti-proliferative properties against diverse cancer cell lines. Researchers value this class of compounds for its ability to induce cell cycle arrest . Specific derivatives have been shown to cause arrest in the G1 phase in estrogen receptor-positive (ER+) breast cancer cells like MCF-7 and in the G2 phase in aggressive, triple-negative MDA-MB-231 breast cancer cells, effectively halting cellular proliferation . The primary research value of these compounds lies in their potential to deactivate key signaling pathways that drive cancer growth. While the specific target for this derivative requires further experimental validation, related analogues function by inhibiting critical enzymes or pathways. For instance, some thieno[2,3-d]pyrimidine derivatives have been characterized as potent and selective inhibitors of d-dopachrome tautomerase (MIF2), a cytokine that plays a key role in cancer progression . By targeting MIF2, these inhibitors can suppress the proliferation of non-small cell lung cancer (NSCLC) cells in both 2D and 3D culture models by inducing cell cycle arrest via deactivation of the mitogen-activated protein kinase (MAPK) pathway . Other derivatives are designed to target tubulin, acting as colchicine-binding site inhibitors (CBSIs) to disrupt microtubule dynamics and trigger apoptosis in rapidly dividing cells . This makes this compound a compelling candidate for researchers exploring targeted cancer therapies, particularly in oncology and chemical biology for investigating cell cycle regulation, signaling pathway disruption, and overcoming drug resistance in malignancies.

Properties

IUPAC Name

N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S/c1-8-5-11-12(15-7-16-13(11)18-8)17-10-4-2-3-9(14)6-10/h2-7H,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSXFFNTKFWBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Aminothiophene Synthesis

The 2-aminothiophene intermediate (I ) is synthesized via a one-pot Gewald reaction, combining ethyl acetoacetate (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1 equivalent) in dimethylformamide (DMF) with morpholine as a base.

Reaction Conditions :

  • Temperature : 50–60°C
  • Time : 12–18 hours
  • Workup : Precipitation on ice-water, filtration, and drying.

Key Data :

Parameter Value
Yield 70–85%
Purity (HPLC) >95%

This step produces 2-amino-4,5-dimethylthiophene-3-carboxamide , confirmed by $$ ^1H $$-NMR (δ 2.21 ppm, singlet, -CH$$ _3 $$).

Cyclocondensation to Thieno[2,3-d]Pyrimidin-4-One

The 2-aminothiophene intermediate reacts with aldehydes under acidic conditions to form the pyrimidine ring. For 6-methyl substitution , formaldehyde or paraformaldehyde is used.

Procedure :

  • Reactants : 2-aminothiophene (I ), formaldehyde (1.2 equivalents).
  • Catalyst : Concentrated HCl (2–3 drops).
  • Solvent : Dry DMF.
  • Conditions : Reflux at 120°C for 6 hours.

Outcome :

  • Product : 6-Methylthieno[2,3-d]pyrimidin-4-one (II ).
  • Yield : 65–75%.

Analytical Validation :

  • IR : 1680 cm$$ ^{-1} $$ (C=O stretch).
  • $$ ^1H $$-NMR (DMSO-$$ d_6 $$): δ 2.45 ppm (s, 3H, -CH$$ _3 $$), δ 8.12 ppm (s, 1H, pyrimidine-H).

Chlorination at the 4-Position

The 4-keto group of II is replaced with chlorine using phosphorus oxychloride (POCl$$ _3 $$) under reflux.

Optimized Protocol :

  • Molar Ratio : 1:18.9 (pyrimidinone:POCl$$ _3 $$).
  • Temperature : 0°C (initial), then reflux at 110°C.
  • Time : 4–12 hours.

Workup :

  • Quenching on ice-water.
  • Neutralization with aqueous ammonia.
  • Extraction with ethyl acetate.

Results :

Parameter Value
Yield 60–80%
Purity 90–98%

Critical Note : The 4-chloro derivative (III ) is moisture-sensitive and used immediately in the next step.

Nucleophilic Substitution with 3-Chloroaniline

The final step involves displacing chlorine with 3-chloroaniline in a polar aprotic solvent.

Procedure :

  • Reactants : 4-chloro-6-methylthieno[2,3-d]pyrimidine (III ), 3-chloroaniline (1.1 equivalents).
  • Base : Triethylamine (TEA, 2 equivalents).
  • Solvent : Ethanol-isopropanol (1:1).
  • Conditions : 80°C for 8–12 hours.

Purification :

  • Flash chromatography (ethyl acetate/hexane, 1:3).
  • Recrystallization from ethanol.

Performance Metrics :

Parameter Value
Yield 50–65%
Purity (HPLC) >99%

Spectroscopic Confirmation :

  • LC-MS : m/z 275.75 [M+H]$$ ^+ $$.
  • $$ ^1H $$-NMR (CDCl$$ _3 $$): δ 7.35–7.45 ppm (m, 4H, Ar-H), δ 2.50 ppm (s, 3H, -CH$$ _3 $$).

Comparative Analysis of Methodologies

Alternative Routes Explored

  • Route A : Use of cyclohexanone in Gewald synthesis yields 4,5,6,7-tetrahydrobenzo[ b]thiophene derivatives but requires harsher conditions (e.g., 2 N NaOH).
  • Route B : Direct coupling of preformed thieno[2,3-d]pyrimidine with 3-chlorophenyl isocyanate, but yields <40% due to steric hindrance.

Yield Optimization Challenges

  • Chlorination Step : Excess POCl$$ _3 $$ (≥15 equivalents) is critical for complete conversion.
  • Amine Coupling : Electron-withdrawing -Cl on aniline reduces nucleophilicity, necessitating higher temperatures.

Analytical and Characterization Data

Spectral Highlights

  • FT-IR : 3300 cm$$ ^{-1} $$ (N-H stretch), 1580 cm$$ ^{-1} $$ (C=N pyrimidine).
  • $$ ^13C $$-NMR: δ 162.5 ppm (C-4), δ 115–140 ppm (aromatic carbons).

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile-water 70:30).

Industrial-Scale Considerations

  • Cost Efficiency : Ethyl acetoacetate and morpholine are low-cost substrates.
  • Safety : POCl$$ _3 $$ handling requires inert atmosphere due to hygroscopicity and corrosivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the thieno ring, resulting in the formation of amines or dihydrothieno derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or Grignard reagents for nucleophilic substitution.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Dihydrothieno Derivatives: From reduction reactions.

    Functionalized Aromatic Compounds: From substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, showing potential in inhibiting the growth of various cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their kinase inhibitory activity.

    Pyrido[2,3-d]pyrimidine Derivatives: Exhibiting similar biological activities, particularly in anticancer research.

    Thieno[3,2-d]pyrimidine Derivatives: Also studied for their potential therapeutic applications.

Uniqueness

N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity and selectivity towards certain molecular targets, making it a promising candidate for drug development.

Biological Activity

N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H8ClN3S
  • Molecular Weight : 276.75 g/mol
  • CAS Number : 711220

The compound features a thienopyrimidine core structure, which is known for its biological relevance in various therapeutic areas.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell proliferation and inflammation, leading to modulation of cellular processes such as apoptosis.
  • Antimicrobial Activity : The compound displays antimicrobial properties, making it a candidate for further investigation in the treatment of infections.
  • Anticancer Properties : It has demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Details
AntimicrobialEffective against multiple bacterial strains
AnticancerCytotoxic effects observed in MDA-MB-231 and MCF-7 cells
Anti-inflammatoryInhibits pathways associated with inflammation
SelectivityHigher selectivity towards cancer cells compared to normal cells

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In vitro studies on the MDA-MB-435 breast cancer cell line demonstrated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 13.42 μg/mL (0.045 μM) .
    • Further testing on MCF-7 cells revealed an IC50 of 52.56 μg/mL (0.16 μM), indicating a promising anti-tumor effect .
  • Mechanistic Insights :
    • Research indicates that the compound interacts with critical signaling pathways that regulate cell growth and apoptosis. This interaction can lead to the inhibition of tumor growth and promotion of cancer cell death .
  • Safety Profile :
    • Cytotoxicity assessments using BALB 3T3 cells showed that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells, suggesting a favorable safety profile for potential therapeutic use .

Q & A

Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-chloro-6-methylthieno[2,3-d]pyrimidine and 3-chloroaniline derivatives. Key steps include:

  • Reacting 4-chloro intermediates with substituted anilines under reflux conditions (e.g., ethanol or THF at 70–80°C).
  • Purification via preparatory HPLC or column chromatography, often using gradients of MeCN/H2O with NH3 modifiers to improve yield (56–90%) .
  • Characterization by 1^1H/13^{13}C NMR and mass spectrometry (MS) to confirm molecular weight and structural integrity .

Q. How is this compound characterized to confirm structural identity and purity?

  • NMR Spectroscopy : 1^1H NMR signals for the thieno[2,3-d]pyrimidine core appear at δ 8.70 (s, 1H, pyrimidine H), δ 7.30–7.65 (m, aromatic H), and δ 2.48 (s, 3H, CH3). 13^{13}C NMR confirms carbon environments, including the thiophene (δ 120–140 ppm) and pyrimidine (δ 150–160 ppm) moieties .
  • Mass Spectrometry : ESI+ MS shows [M+H]+ peaks matching theoretical molecular weights (e.g., m/z 368.1 for a related analog) .
  • UPLC/Purity Analysis : Retention times (e.g., 4.93 min) and >98% purity are standard benchmarks .

Q. What solvents and reaction conditions are critical for its stability during synthesis?

  • Solvents : Ethanol/water mixtures or anhydrous THF are preferred for SNAr reactions to minimize hydrolysis of the chloro intermediate .
  • Temperature : Reactions are typically conducted at 70–80°C to balance reactivity and avoid decomposition .
  • Acid/Base Modifiers : NH3 or Et3N is used to scavenge HCl generated during substitution, improving yield .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact biological activity?

  • 3-Chlorophenyl vs. Other Substitutents : The 3-chloro group enhances target binding affinity compared to 4-fluoro or nitro analogs, as shown in kinase inhibition assays (e.g., EGFR/HER2 IC50 improvements) .
  • Methyl Group on Thieno Ring : The 6-methyl group increases lipophilicity, improving membrane permeability but potentially reducing solubility .
  • SAR Studies : Systematic substitution at the 4-position of the pyrimidine ring (e.g., sulfonyl or methylsulfonyl groups) modulates selectivity for kinase targets .

Q. How can contradictory bioactivity data across assays be resolved?

  • Assay Conditions : Variability in cell lines (e.g., HCT-116 vs. HeLa) or ATP concentrations in kinase assays may explain discrepancies. Standardize ATP levels at 1–10 µM for comparability .
  • Solubility Limitations : Use DMSO concentrations <0.1% to avoid artifacts. Confirm solubility via dynamic light scattering (DLS) .
  • Metabolic Interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess stability .

Q. What strategies improve solubility and formulation for in vivo studies?

  • Prodrug Design : Introduce phosphate or PEGylated groups at the 4-amine position to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability, as demonstrated for related thienopyrimidines .
  • Co-Solvents : Use Cremophor EL/PBS (1:1) for intraperitoneal administration .

Q. How does this compound achieve selectivity for kinase targets (e.g., EGFR vs. HER2)?

  • Binding Pocket Analysis : The 3-chlorophenyl group occupies a hydrophobic cleft in EGFR’s ATP-binding site, while the thieno ring avoids steric clashes with HER2-specific residues .
  • Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict ΔG values of −9.2 kcal/mol for EGFR vs. −7.8 kcal/mol for HER2 .

Q. What are the primary metabolic pathways and degradation products?

  • In Vitro Metabolism : Liver microsome studies reveal CYP3A4-mediated oxidation of the methyl group to a carboxylic acid derivative .
  • Degradation in Acidic Conditions : The thieno ring undergoes hydrolysis at pH <3, forming a thiourea byproduct .

Q. How can computational modeling guide the design of analogs with improved CNS penetration?

  • BBB Permeability Predictors : Use SwissADME to optimize logP (target 2–3) and polar surface area (<90 Ų). Introduction of a trifluoromethyl group improves penetration, as seen in MTK458 .
  • P-gp Efflux Inhibition : Methylation at the 4-amine reduces P-gp recognition, increasing brain-to-plasma ratios in rodent models .

Q. What in vivo models are most relevant for evaluating therapeutic potential?

  • Xenograft Models : Use EGFR-driven NSCLC (NCI-H1975) xenografts in nude mice, dosing at 10–25 mg/kg/day via oral gavage .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly .

Data Reproducibility and Validation

Q. How can researchers ensure reproducibility in biological assays?

  • Standardized Protocols : Follow NIH guidelines for cell culture (e.g., ATCC authentication, mycoplasma testing) .
  • Positive Controls : Include reference inhibitors (e.g., gefitinib for EGFR) in each assay plate .
  • Data Sharing : Publish raw NMR/MS spectra in repositories like Zenodo for independent validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.